1-Ethyl-5,6-dimethylbenzimidazol-2-amine is derived from the benzimidazole core structure, which consists of a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of ethyl and two methyl substituents at positions 1, 5, and 6 of the benzimidazole structure. It has a molecular formula of and a molecular weight of 189.26 g/mol. Its unique structural attributes contribute to its potential biological activities and applications in medicinal chemistry .
The synthesis of 1-Ethyl-5,6-dimethylbenzimidazol-2-amine typically involves several methods:
The molecular structure of 1-Ethyl-5,6-dimethylbenzimidazol-2-amine features:
Property | Value |
---|---|
Molecular Formula | C11H15N3 |
Molecular Weight | 189.26 g/mol |
IUPAC Name | 1-Ethyl-5,6-dimethylbenzimidazol-2-amine |
InChI Key | UJCMZSWNOQDRJR-UHFFFAOYSA-N |
SMILES | CCN1C2=C(C=C(C(=C2)C)C)N=C1N |
The structural formula indicates that the compound has potential steric interactions due to its substituents, which may affect its biological activity.
1-Ethyl-5,6-dimethylbenzimidazol-2-amine participates in various chemical reactions:
The mechanism of action for 1-Ethyl-5,6-dimethylbenzimidazol-2-amine primarily involves its interaction with specific biological targets:
The physical and chemical properties of 1-Ethyl-5,6-dimethylbenzimidazol-2-amine include:
Property | Value |
---|---|
Melting Point | 205 - 207 °C |
Solubility | Soluble in organic solvents |
These properties suggest that it possesses stability under standard laboratory conditions while being reactive enough for various chemical transformations .
The scientific applications of 1-Ethyl-5,6-dimethylbenzimidazol-2-amine are diverse:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: